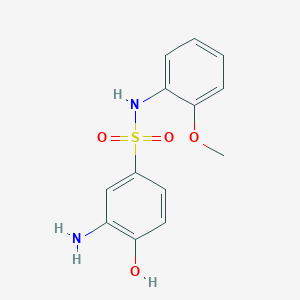

3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide is an organic compound with a complex structure that includes an amino group, a hydroxyl group, a methoxy group, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 2-methoxy-aniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Sulfonation: The amino compound is then subjected to sulfonation using sulfuric acid to introduce the sulfonamide group.

Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced to remove the sulfonamide group under specific conditions.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Halogenating agents, acylating agents.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a de-sulfonated product.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Inhibition of Enzymes:

The compound has been studied for its ability to inhibit specific enzymes, particularly in the context of cancer treatment. For instance, derivatives of benzenesulfonamides have shown significant inhibitory effects on carbonic anhydrase IX, which is implicated in tumor growth and metastasis. Compounds related to 3-amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide have demonstrated selective inhibition against cancer cell lines such as MDA-MB-231 and MCF-7, with some showing IC50 values in the nanomolar range .

Anti-Cancer Properties:

Research indicates that compounds with similar structures exhibit anti-proliferative effects against breast cancer cell lines. For example, certain derivatives have been shown to induce apoptosis in cancer cells by increasing the percentage of annexin V-FITC-positive cells significantly compared to controls. This suggests a mechanism where the compound may promote programmed cell death in malignant cells .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various chemical reactions that optimize its pharmacological properties. Structure-activity relationship studies have been conducted to identify key functional groups that enhance its biological activity. For instance, modifications at the aromatic rings and sulfonamide moiety can significantly influence the compound's potency and selectivity against target enzymes .

Case Studies

Case Study 1: Inhibition of Platelet Aggregation

A study investigated the effects of benzenesulfonamide derivatives on platelet aggregation induced by PAR-4 activation. The compounds exhibited potent inhibition of aggregation and calcium mobilization in human platelets, indicating potential applications in cardiovascular disease management .

Case Study 2: Antibacterial Activity

In addition to anti-cancer properties, certain derivatives have shown antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The compounds were evaluated for their ability to inhibit biofilm formation and bacterial growth, demonstrating their potential as antimicrobial agents .

Wirkmechanismus

The mechanism of action of 3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-3-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide

- 3-Amino-4-hydroxy-N-(2-ethoxy-phenyl)-benzenesulfonamide

- 3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups in the ortho position relative to the sulfonamide group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Biologische Aktivität

3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity through a review of recent research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group, a hydroxyl group, and a sulfonamide moiety that contribute to its biological properties. The presence of the methoxyphenyl group enhances its lipophilicity, potentially aiding in membrane permeability and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

- Enzyme Interaction : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria, which is crucial for their growth and replication.

- Anti-inflammatory Pathways : It may modulate inflammatory pathways by inhibiting cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the production of pro-inflammatory mediators .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Effective inhibition |

In vitro studies demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against resistant strains.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. In vivo studies suggest that it reduces edema formation and inflammatory cell infiltration in animal models.

Case Studies

- Antimicrobial Efficacy : A study conducted on the effects of the compound against Gram-positive and Gram-negative bacteria showed a significant reduction in bacterial load in treated groups compared to controls. The compound demonstrated an IC50 value indicating potent activity against Staphylococcus aureus, suggesting its potential use in treating skin infections .

- Anti-inflammatory Effects : In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw swelling compared to untreated controls. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Safety Profile

Toxicity studies indicate that this compound exhibits a favorable safety profile. In acute toxicity tests on mice, no significant adverse effects were observed at doses up to 2000 mg/kg, suggesting a wide therapeutic window.

Eigenschaften

IUPAC Name |

3-amino-4-hydroxy-N-(2-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-19-13-5-3-2-4-11(13)15-20(17,18)9-6-7-12(16)10(14)8-9/h2-8,15-16H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIWFDBGHDSEIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.